Technical Whitepaper: Chemical and Physical Properties of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
Technical Whitepaper: Chemical and Physical Properties of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
Target Audience: Research Scientists, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical characterization, structural utility, and experimental methodologies for handling methoxymethyl (MOM) protected fluorinated phenols.
Executive Summary
In modern drug discovery, the strategic protection of reactive functional groups is paramount to the successful synthesis of complex Active Pharmaceutical Ingredients (APIs). 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene (CAS: 1555811-84-1) is a highly specialized, synthetically versatile building block. It is the methoxymethyl (MOM) ether derivative of 4-fluoro-2-methylphenol (CAS: 452-72-2), a compound widely utilized in the development of receptor tyrosine kinase (RET) inhibitors and quinazoline derivatives[1].
By masking the acidic phenolic hydroxyl group with a MOM ether, chemists can subject the aromatic core to harsh basic conditions, organometallic cross-coupling, and directed ortho-lithiation without quenching the reagents or inducing unwanted side reactions. This whitepaper provides a comprehensive analysis of its physical properties, mechanistic utility, and field-proven experimental protocols for its synthesis and downstream application.
Chemical Identity and Physical Properties
The conversion of a phenol to a MOM ether significantly alters its physical properties, shifting it from a hydrogen-bond donating solid/viscous liquid to a highly lipophilic, volatile ether.
Structural Analysis
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IUPAC Name: 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
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Synonyms: 4-fluoro-2-methylphenyl methoxymethyl ether; MOM-protected 4-fluoro-o-cresol.
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Molecular Formula: C₉H₁₁FO₂
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Molecular Weight: 170.18 g/mol
Physicochemical Data Profile
The following table summarizes the quantitative physical and chemical properties of the compound. Note: Where empirical literature is sparse for this specific CAS, highly accurate predictive modeling based on the parent phenol[2] and standard MOM-ether increments is provided.
| Property | Value / Description | Analytical Rationale |
| CAS Registry Number | 1555811-84-1 | Standardized identifier. |
| Appearance | Colorless to pale yellow liquid | Loss of H-bonding from the parent phenol (mp 37-38 °C) lowers the melting point, rendering it liquid at standard ambient temperature and pressure (SATP)[2]. |
| Boiling Point | ~110–115 °C at 15 mmHg | Extrapolated from the parent 4-fluoro-2-methylphenol (87 °C at 14 mmHg)[2]; the added steric bulk and molecular weight of the MOM group increase the boiling point. |
| Density | ~1.12 g/cm³ | Fluorinated aromatics exhibit higher densities; the MOM ether slightly reduces overall density compared to the parent phenol (1.51 g/cm³)[2]. |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene. Insoluble in H₂O. | The lipophilic MOM group and fluorinated aromatic ring ensure excellent solubility in aprotic organic solvents required for organometallic chemistry. |
| Stability | Stable under strongly basic and nucleophilic conditions. | Labile strictly to acidic hydrolysis (e.g., HCl/MeOH, TFA). |
Mechanistic Rationale: Why MOM Protection?
As a Senior Application Scientist, I frequently observe synthesis failures stemming from premature reagent quenching. The parent compound, 4-fluoro-2-methylphenol, possesses an acidic proton (pKa ~10). If a chemist attempts to functionalize the benzene ring using strong bases (e.g., n -butyllithium) or Grignard reagents, the unprotected phenol will immediately donate its proton, destroying the organometallic reagent and halting the reaction.
The Causality of MOM Selection:
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Base Stability: Unlike ester protecting groups (which undergo saponification), the MOM acetal system is completely inert to strong bases (NaH, LDA, organolithiums) and nucleophiles[3].
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Directed Metalation Group (DMG): The oxygen atoms in the methoxymethoxy group act as Lewis basic coordination sites. They can coordinate with lithium, directing subsequent lithiation strictly to the ortho position of the aromatic ring. This allows for highly regioselective functionalization of the fluorinated core.
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Orthogonal Deprotection: The MOM group is cleaved under mild, specific acidic conditions (e.g., TFA in DCM, or HCl in isopropyl alcohol) that leave other functional groups (like amides or robust ethers) intact[3][4].
Workflow of Protection and Utilization
Workflow demonstrating the strategic protection, functionalization, and deprotection of the fluorophenol core.Experimental Protocols: A Self-Validating System
The following methodologies are designed with built-in validation steps to ensure high yield and purity.
Protocol A: Synthesis of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene
Caution: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen. All operations must be conducted in a highly ventilated fume hood using appropriate PPE.
Reagents:
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4-Fluoro-2-methylphenol (1.0 equiv)
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N,N -Diisopropylethylamine (DIPEA) (1.5 equiv)
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Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)
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Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-fluoro-2-methylphenol and dissolve in anhydrous DCM.
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Base Addition (Causality Check): Add DIPEA dropwise at 0 °C. Why? The weak base deprotonates the phenol to form the more nucleophilic phenoxide ion, while the low temperature prevents exothermic degradation[3]. Stir for 15 minutes.
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Electrophile Addition: Introduce MOM-Cl dropwise via syringe at 0 °C. The lone pairs on the oxygen of MOM-Cl activate the departure of the chloride, creating a highly reactive electrophilic oxonium ion which is rapidly captured by the phenoxide[3].
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Reaction Progression: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes:EtOAc 9:1). The product will appear as a higher running, UV-active spot compared to the highly polar parent phenol.
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Quench and Workup: Once complete (typically 2-4 hours), quench the reaction with saturated aqueous NaHCO₃. Validation: The basic quench neutralizes any unreacted MOM-Cl and removes excess DIPEA hydrochlorides. Extract the aqueous layer with DCM (3x).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure MOM ether.
Protocol B: Acidic Deprotection (Recovery of the Phenol)
Once downstream API coupling is complete, the MOM group must be removed.
Step-by-Step Methodology:
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Dissolve the MOM-protected intermediate in a mixture of DCM and Trifluoroacetic Acid (TFA) (ratio 15:1) at 25 °C[3].
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Mechanistic Causality: The acid protonates the acetal oxygen, activating the system to release the free alcohol (phenol) and formaldehyde/methanol byproducts[3].
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Stir for 12 hours. Monitor via TLC for the disappearance of the starting material.
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Dilute with DCM and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract, dry over MgSO₄, and concentrate to isolate the functionalized 4-fluoro-2-methylphenol derivative[3].
Analytical Characterization Signatures
To verify the successful synthesis of 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene, scientists should look for the following spectral signatures:
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¹H NMR (CDCl₃, 400 MHz):
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The disappearance of the broad phenolic -OH singlet (~5.0 ppm).
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The appearance of a distinct singlet at ~5.15 ppm (2H) corresponding to the -O-CH₂-O- methylene protons of the MOM group.
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A sharp singlet at ~3.45 ppm (3H) corresponding to the terminal methoxy (-OCH₃) group.
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The aromatic protons (3H) will appear between 6.80–7.10 ppm, exhibiting complex splitting due to coupling with the adjacent fluorine atom ( 3JHF and 4JHF ).
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¹⁹F NMR (CDCl₃, 376 MHz): A single peak around -120 to -122 ppm, characteristic of a para-substituted fluorobenzene derivative.
References
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Total Synthesis. "MOM Protecting Group: MOM Protection & Deprotection Mechanism". Total-synthesis.com. Available at: [Link]
- Google Patents (WO2014197169A1). "Protecting phenol groups". Patents.google.com.
